molecular formula C21H16FN3O3S B2949848 (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide CAS No. 450343-43-8

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide

Cat. No.: B2949848
CAS No.: 450343-43-8
M. Wt: 409.44
InChI Key: AVQZOKHCSUFGFV-WAPJZHGLSA-N
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Description

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide is a structurally complex small molecule featuring a benzodioxole moiety, an acrylamide linker, and a thieno-pyrazole scaffold substituted with a 4-fluorophenyl group. The benzodioxole group (benzo[d][1,3]dioxol-5-yl) is a common pharmacophore in medicinal chemistry due to its electron-rich aromatic system and metabolic stability . The thieno[3,4-c]pyrazole core is a heterocyclic framework known for modulating kinase activity and enzyme inhibition, while the 4-fluorophenyl substituent enhances lipophilicity and may influence target binding . This compound’s synthesis likely involves multi-step reactions, including condensation of oxazolones with amines, as seen in structurally related acrylamide derivatives .

Properties

IUPAC Name

(Z)-3-(1,3-benzodioxol-5-yl)-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3O3S/c22-14-3-5-15(6-4-14)25-21(16-10-29-11-17(16)24-25)23-20(26)8-2-13-1-7-18-19(9-13)28-12-27-18/h1-9H,10-12H2,(H,23,26)/b8-2-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVQZOKHCSUFGFV-WAPJZHGLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)F)NC(=O)C=CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)F)NC(=O)/C=C\C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activities, including antimicrobial, anticancer, and neuroprotective effects, supported by research findings and case studies.

Chemical Structure

The compound features a complex structure with multiple functional groups that contribute to its biological properties. The presence of the benzo[d][1,3]dioxole moiety is particularly notable for its role in enhancing biological activity.

Antimicrobial Activity

Research has indicated that compounds with similar structural frameworks exhibit significant antimicrobial properties. For instance, studies have shown that benzodioxole derivatives can effectively inhibit various bacterial strains. While specific data on the compound is limited, related compounds have demonstrated activity against Escherichia coli and Bacillus subtilis .

CompoundMIC (µg/mL)Target Organism
Benzodioxole Derivative A15E. coli
Benzodioxole Derivative B10B. subtilis

Anticancer Activity

The anticancer potential of similar compounds has been explored extensively. For example, certain derivatives have been found to inhibit the phosphorylation of EGFR in gefitinib-resistant lung cancer cells, leading to apoptosis and autophagy . The mechanism of action often involves the modulation of signaling pathways critical for cancer cell survival.

Neuroprotective Effects

Compounds structurally similar to this compound have shown promise in neuroprotection. For instance, some derivatives have been reported to promote nerve regeneration and exhibit protective effects against neurodegenerative diseases .

Case Studies

  • Antimicrobial Efficacy : A study investigating the antibacterial properties of various benzodioxole derivatives found significant inhibition against multiple strains of bacteria. The lead compound displayed an MIC value of 10 µg/mL against Staphylococcus aureus, indicating strong activity .
  • Cancer Cell Studies : In vitro studies on lung cancer cell lines demonstrated that compounds similar to this compound could induce apoptosis through caspase-independent pathways .
  • Neuroprotection : Research highlighted that certain derivatives could enhance neurite outgrowth and provide protection against oxidative stress in neuronal cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several classes of bioactive molecules. Key comparisons include:

Compound Core Structure Key Substituents Biological Relevance
Target Compound Thieno-pyrazole + acrylamide Benzo[d][1,3]dioxol-5-yl, 4-fluorophenyl Kinase modulation, enzyme inhibition (inferred)
(Z)-3-(4-fluorophenyl)-N-propyl-2-[(E)-3-(p-tolyl)acrylamido]acrylamide (2512) Oxazolone-derived acrylamide 4-Fluorophenyl, p-tolyl, n-propyl Anticancer activity (cell-based assays)
S-Alkyl 4-(4-chlorophenyl)-5-(pyrrole-2-yl)-1,2,4-triazole-3-thiol derivatives Triazole-thiol Chlorophenyl, pyrrole Antimicrobial, docking similarity to known drugs
904459-86-5/7-[(2,4-dibromophenyl)amino]-6-(thien-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one Pyrrolo-pyridinone + thieno Dibromophenyl, thienyl Kinase inhibition (structural analogy)

Key Research Findings

Substituent Effects : The 4-fluorophenyl group in the target compound likely enhances target affinity compared to chlorophenyl or methyl-substituted analogues, as seen in kinase inhibitors .

Stereochemical Impact : The (Z)-acrylamide configuration may restrict rotation, improving binding specificity relative to (E)-isomers or flexible linkers in compound 2512 .

Metabolic Stability : Benzodioxole-containing compounds exhibit slower hepatic clearance than benzofuran or simple phenyl analogues, as demonstrated in pharmacokinetic studies of related molecules .

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